molecular formula C22H18ClN3O2S B5129006 N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]-3-methylbenzamide

N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]-3-methylbenzamide

Cat. No.: B5129006
M. Wt: 423.9 g/mol
InChI Key: OQCSWUIEAJLIDT-UHFFFAOYSA-N
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Description

N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]-3-methylbenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with thiourea to form the intermediate 4-chlorophenylthiourea. This intermediate is then reacted with 4-aminobenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]-3-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[(4-chlorobenzoyl)carbamothioylamino]phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c1-14-3-2-4-16(13-14)21(28)24-18-9-11-19(12-10-18)25-22(29)26-20(27)15-5-7-17(23)8-6-15/h2-13H,1H3,(H,24,28)(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCSWUIEAJLIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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